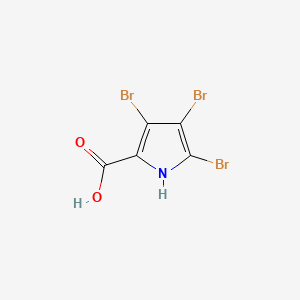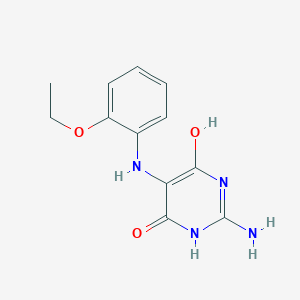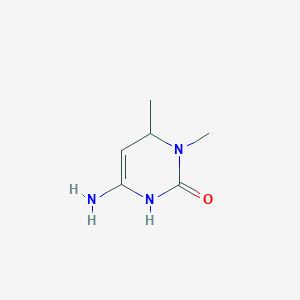![molecular formula C11H15N3O3 B12905737 Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate CAS No. 56468-14-5](/img/structure/B12905737.png)
Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The unique structure of Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and energy consumption. The use of solid support catalysts like Al2O3 and TiCl4 can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are common, using reagents like α-haloketones.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride in ethanol.
Substitution: α-Haloketones in polar organic solvents under microwave irradiation.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes like cyclin-dependent kinases, thereby affecting cell cycle regulation. The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their wide range of biological activities, including antiviral and anticancer properties.
Imidazo[1,2-a]pyrimidines: Used in medicinal chemistry for drug development due to their structural versatility.
Uniqueness
Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
56468-14-5 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 8-methoxy-3-methyl-8H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C11H15N3O3/c1-4-17-11(15)14-6-5-13-8(2)12-7-9(13)10(14)16-3/h5-7,10H,4H2,1-3H3 |
InChI Key |
LJFFADLXQHTCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CN2C(=NC=C2C1OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)

![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)



![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)


![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)


![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)

